molecular formula C17H18N2O5 B5746020 2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide

2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide

Cat. No.: B5746020
M. Wt: 330.33 g/mol
InChI Key: GCCMCZYZRQBAMF-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N’-(3-methoxybenzoyl)benzohydrazide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes methoxy groups and a benzohydrazide moiety. It is often studied for its potential biological activities and its role in synthetic chemistry.

Properties

IUPAC Name

2,4-dimethoxy-N'-(3-methoxybenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-12-6-4-5-11(9-12)16(20)18-19-17(21)14-8-7-13(23-2)10-15(14)24-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCMCZYZRQBAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N’-(3-methoxybenzoyl)benzohydrazide typically involves the reaction of 2,4-dimethoxybenzohydrazide with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for 2,4-dimethoxy-N’-(3-methoxybenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N’-(3-methoxybenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dimethoxybenzoic acid and 3-methoxybenzoic acid.

    Reduction: Formation of 2,4-dimethoxybenzyl alcohol and 3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dimethoxy-N’-(3-methoxybenzoyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N’-(3-methoxybenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and benzoyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethoxybenzaldehyde
  • 3,4-dimethoxybenzaldehyde
  • 2,5-dimethoxybenzaldehyde

Uniqueness

2,4-dimethoxy-N’-(3-methoxybenzoyl)benzohydrazide is unique due to the presence of both methoxy groups and a benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various applications.

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